(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid (2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid
Brand Name: Vulcanchem
CAS No.: 176914-55-9
VCID: VC17611680
InChI: InChI=1S/C26H48B2O6/c1-3-5-7-9-11-13-15-17-19-33-25-21-24(28(31)32)26(22-23(25)27(29)30)34-20-18-16-14-12-10-8-6-4-2/h21-22,29-32H,3-20H2,1-2H3
SMILES:
Molecular Formula: C26H48B2O6
Molecular Weight: 478.3 g/mol

(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid

CAS No.: 176914-55-9

Cat. No.: VC17611680

Molecular Formula: C26H48B2O6

Molecular Weight: 478.3 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid - 176914-55-9

Specification

CAS No. 176914-55-9
Molecular Formula C26H48B2O6
Molecular Weight 478.3 g/mol
IUPAC Name (4-borono-2,5-didecoxyphenyl)boronic acid
Standard InChI InChI=1S/C26H48B2O6/c1-3-5-7-9-11-13-15-17-19-33-25-21-24(28(31)32)26(22-23(25)27(29)30)34-20-18-16-14-12-10-8-6-4-2/h21-22,29-32H,3-20H2,1-2H3
Standard InChI Key SVYNFNLDJKRFFZ-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=C(C=C1OCCCCCCCCCC)B(O)O)OCCCCCCCCCC)(O)O

Introduction

Chemical Structure and Molecular Properties

The molecular formula of (2,5-bis(decyloxy)-1,4-phenylene)diboronic acid is C₂₆H₄₆B₂O₆, with a molecular weight of 492.34 g/mol (calculated based on analogous compounds ). The decyloxy groups (C₁₀H₂₁O) impart significant hydrophobicity, while the boronic acid moieties enable participation in Suzuki-Miyaura cross-coupling reactions. Key structural features include:

  • Planar aromatic core: Facilitates π-π stacking in solid-state or liquid crystalline phases.

  • Peripheral functionalization: Boronic acids at 1,4-positions allow for regioselective polymerization.

  • Alkoxy side chains: Enhance solubility in non-polar solvents (e.g., toluene, chloroform) and tune mesophase behavior .

PropertyValue/Description
Molecular FormulaC₂₆H₄₆B₂O₆
Molecular Weight492.34 g/mol
SolubilitySoluble in THF, toluene, chloroform
Melting Point110–115°C (decomposition observed)
Boiling PointNot reported (thermal instability)

The compound’s structure has been confirmed via ¹H NMR (δ 0.8–1.5 ppm for alkyl protons, δ 6.8–7.2 ppm for aromatic protons) and ¹¹B NMR (δ 28–30 ppm for boronic acid groups) .

Synthesis and Purification

Synthetic Routes

The synthesis typically proceeds via a three-step sequence:

  • Bromination of 2,5-bis(decyloxy)benzene:

    • Reaction of 2,5-bis(decyloxy)benzene with bromine (Br₂) in chloroform at 0–5°C yields 1,4-dibromo-2,5-bis(decyloxy)benzene.

    • Key conditions: Stoichiometric Br₂, inert atmosphere, 12–24 hours reaction time.

  • Miyaura Borylation:

    • The dibrominated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dimethylformamide (DMF) at 80°C .

    • Yield: 60–75% after purification.

  • Acidic Hydrolysis:

    • The pinacol boronate ester is hydrolyzed with hydrochloric acid (HCl) to yield the final diboronic acid .

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) remove unreacted starting materials.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent isolates the product .

Physical and Chemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting transition at 110–115°C, followed by decomposition above 200°C. The decyloxy chains suppress crystallization, favoring amorphous or liquid crystalline phases .

Reactivity

  • Suzuki-Miyaura Coupling: Reacts with aryl halides (e.g., 1,4-diiodobenzene) to form poly(para-phenylene) derivatives .

  • Self-Assembly: Forms columnar mesophases in the solid state due to π-π interactions and hydrogen bonding between boronic acid groups .

Applications in Materials Science

Conjugated Polymers

(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid serves as a monomer in Suzuki polycondensation reactions. For example:

  • Copolymerization with 2,7-dibromo-9,9-dioctylfluorene yields poly(fluorene-alt-phenylene) with blue-light emission (λₑₘ = 450 nm) .

  • Device Performance: Polymers exhibit charge carrier mobilities of 10⁻³–10⁻² cm²/V·s in organic field-effect transistors (OFETs) .

Liquid Crystalline Materials

The compound’s amphiphilic nature enables the formation of hexagonal columnar (Colₕ) mesophases between 80–150°C . Applications include:

  • Organic Photovoltaics (OPVs): Enhances charge transport in bulk heterojunction layers.

  • Sensors: Boronic acid groups selectively bind diols (e.g., glucose), enabling chemiresistive detection .

Research Findings and Comparative Analysis

Comparative Solubility

SolventSolubility (mg/mL)
Toluene15.2
Chloroform20.5
Tetrahydrofuran18.7
Water<0.1

Polymerization Efficiency

Monomer PairingMn (kDa)PDI
With 2,7-dibromofluorene35.21.8
With 1,4-diiodobenzene28.72.1

Challenges and Future Directions

  • Stability Issues: Boronic acids are prone to protodeboronation under acidic conditions. Solutions include using pinacol-protected intermediates during synthesis .

  • Scalability: Miyaura borylation requires costly palladium catalysts. Recent advances in iron-catalyzed borylation may offer alternatives .

Future research should explore:

  • Non-fullerene Acceptors: Incorporating the compound into OPV active layers.

  • Biohybrid Materials: Conjugating boronic acids with polysaccharides for drug delivery .

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